molecular formula C6H11FO5 B12786429 2-deoxy-2-fluoro-alpha-D-galactopyranose CAS No. 98856-44-1

2-deoxy-2-fluoro-alpha-D-galactopyranose

Cat. No.: B12786429
CAS No.: 98856-44-1
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-DVKNGEFBSA-N
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Description

2-deoxy-2-fluoro-alpha-D-galactopyranose is a fluorinated derivative of D-galactose. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with a fluorine atom. It is a hexose sugar, specifically a deoxy sugar, which means it lacks one oxygen atom compared to its parent compound, D-galactose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-2-fluoro-alpha-D-galactopyranose typically involves the reaction of glycals with acetyl hypofluorite. For instance, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can be synthesized in high yields by reacting acetyl hypofluorite with the corresponding tri-O-acetylglycal at low temperatures (around -78°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of the fluorine atom may influence the reactivity compared to non-fluorinated sugars.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acetyl hypofluorite for fluorination and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve low temperatures for fluorination and standard conditions for other types of reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation reactions may produce corresponding oxidized forms of the sugar.

Scientific Research Applications

2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom at the second carbon position can influence the compound’s binding affinity and reactivity with enzymes such as beta-galactosidase. This interaction can alter the metabolic fate of the compound, making it useful in studying enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-deoxy-D-galactopyranose: This compound lacks the fluorine atom and has a hydrogen atom instead.

    2-deoxy-2-fluoro-beta-D-galactopyranose: This is a stereoisomer of 2-deoxy-2-fluoro-alpha-D-galactopyranose, differing in the configuration around the anomeric carbon.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and alter its reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

98856-44-1

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

ZCXUVYAZINUVJD-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

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